molecular formula C19H20N2O4 B7827215 (2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

Cat. No.: B7827215
M. Wt: 340.4 g/mol
InChI Key: ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate is a compound that is often used in peptide synthesis. It is a derivative of the amino acid lysine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate typically involves the protection of the amino group of lysine. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used to activate carboxylic acids for peptide bond formation.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino form of the compound.

    Coupling: The primary product is a peptide bond between the lysine derivative and another amino acid or peptide.

Scientific Research Applications

(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The primary mechanism of action of (2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(tert-butoxycarbonylamino)-4-azaniumylbutanoate: Another protected lysine derivative, but with a tert-butoxycarbonyl (Boc) group instead of an Fmoc group.

    (2R)-2-(benzyloxycarbonylamino)-4-azaniumylbutanoate: A similar compound with a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The uniqueness of (2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate lies in its Fmoc protecting group, which offers several advantages:

    Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis.

    Stability: The Fmoc group is stable under acidic conditions, allowing for selective deprotection in the presence of other protecting groups.

Properties

IUPAC Name

(2R)-4-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRDGKSMGGBDI-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC[NH3+])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC[NH3+])C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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